4-Isoquinolin-4-yl-benzylamine

描述

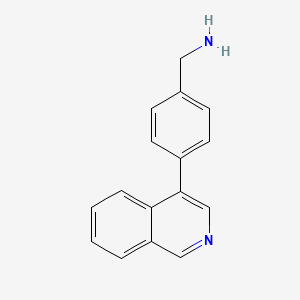

Structure

3D Structure

属性

IUPAC Name |

(4-isoquinolin-4-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c17-9-12-5-7-13(8-6-12)16-11-18-10-14-3-1-2-4-15(14)16/h1-8,10-11H,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGYZJONJUPVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Mechanisms and Pathways

Mechanistic Investigations of Isoquinoline (B145761) and Benzylamine (B48309) Functionalization

The functionalization of both the isoquinoline ring at the C-4 position and the benzylamine core involves a variety of advanced reaction mechanisms.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including isoquinolines. The regioselective introduction of a substituent at the C-4 position of an isoquinoline can be achieved through these pathways. For instance, palladium-catalyzed reactions can be employed to forge a C-C bond at the C-4 position. nih.gov In a related context, the synthesis of 4-aryl-2-quinolinones has been accomplished through a ligand-promoted triple sequential C-H activation cascade, demonstrating the potential for complex molecule synthesis from simple starting materials. nih.govresearchgate.net Such a strategy could be envisioned for the arylation of an isoquinoline precursor at the C-4 position with a suitable benzylamine derivative.

Ruthenium(II)-catalyzed C-H functionalization of primary benzylamines has been developed for the synthesis of isoquinolines themselves, where the free amine acts as a directing group. organic-chemistry.org While this specific reaction builds the isoquinoline core rather than functionalizing it at C-4, it highlights the utility of C-H activation in manipulating benzylamine-containing structures. The synthesis of thienoisoquinolines has also been achieved via a regioselective double C-H activation, where a masked carboxylic acid directed the functionalization to the typically less reactive C-4 position. nih.gov

A plausible C-H activation approach for synthesizing the target molecule could involve the coupling of a pre-formed isoquinoline with a 4-halobenzylamine derivative or vice versa, under palladium catalysis. The mechanism would likely involve oxidative addition of the palladium catalyst to the halo-compound, followed by C-H activation of the coupling partner and reductive elimination to form the desired C-C bond.

Classical nucleophilic and electrophilic substitution reactions are fundamental to the synthesis of substituted isoquinolines. The isoquinoline nucleus can undergo electrophilic attack, although it is generally less reactive than benzene (B151609) and the reaction often requires harsh conditions. For the synthesis of 4-substituted isoquinolines, a more common approach involves nucleophilic attack on a pre-functionalized isoquinoline.

A recently developed method for the C-4 alkylation of isoquinolines proceeds via a temporary dearomatization strategy. acs.org In this process, benzoic acid adds to the C-1 position of the isoquinoline, forming a 1,2-dihydroisoquinoline (B1215523) intermediate. This intermediate then acts as a nucleophile and reacts with an electrophile, such as a vinyl ketone, at the C-4 position. Subsequent elimination of benzoic acid restores the aromaticity and yields the 4-substituted isoquinoline. acs.org A similar strategy could be adapted where a benzylamine-containing electrophile is used.

Furthermore, reductive amination of a 4-formylisoquinoline with a suitable amine or of a 4-(aminomethyl)isoquinoline with a benzaldehyde (B42025) derivative could be employed to construct the benzylamine linkage. For example, a reductive amination of a 4-substituted isoquinoline containing a carbonyl group with benzylamine has been shown to produce the corresponding amine. acs.org

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, typically lead to 1-substituted or 1,2,3,4-tetrahydroisoquinolines, respectively, and are less direct for C-4 functionalization. pharmaguideline.com

Cascade and domino reactions offer an efficient approach to building molecular complexity in a single pot. These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

The synthesis of isoquinolone-4-carboxylic acids has been achieved through a copper-catalyzed domino reaction following an Ugi four-component reaction. acs.org While the final product is an isoquinolone, this demonstrates the power of cascade processes in constructing highly substituted isoquinoline frameworks. The proposed mechanism involves an ortho-directed Ullmann-type C-C coupling followed by an intramolecular condensation. acs.org

A palladium-catalyzed cascade reaction involving a Heck reaction and a subsequent C-H activation step has been used to synthesize spirodihydroquinolin-2-ones, showcasing the potential of cascade C-H activation reactions. nih.gov For the synthesis of 4-Isoquinolin-4-yl-benzylamine, a hypothetical cascade could involve the initial coupling of a 4-halo-isoquinoline with a protected aminomethyl stannane (B1208499) or boronic acid derivative, followed by in-situ deprotection and subsequent reaction.

| Reaction Type | Key Features for this compound Synthesis |

| C-H Activation | Direct arylation of isoquinoline at C-4 with a benzylamine derivative. |

| Nucleophilic Attack | Reaction of a dearomatized isoquinoline intermediate with a benzylamine-containing electrophile. |

| Cascade Reaction | Multi-step one-pot synthesis to efficiently build the final complex structure. |

Stereochemical Considerations in Synthesis

The potential for stereoisomerism in derivatives of this compound, particularly if the benzylamine moiety or the isoquinoline ring contains chiral centers, necessitates careful consideration of stereochemical control during synthesis.

Regioselectivity is paramount in the synthesis of this compound to ensure the correct connectivity of the molecular fragments. As discussed, C-H activation and dearomatization-addition strategies can be highly regioselective for the C-4 position of the isoquinoline ring. nih.govacs.org The choice of directing groups and catalysts is crucial for achieving the desired regiochemical outcome. For instance, in the synthesis of 4-aryl-2-quinolinones, intramolecular amidation occurred at the less hindered position of the aryl group. nih.gov

Diastereoselectivity becomes important if there are pre-existing stereocenters in the reactants or if new stereocenters are formed during the reaction. The synthesis of pyrrolo[2,1-a]isoquinolinones has been achieved with high diastereoselectivity through a 1,3-dipolar cycloaddition of isoquinolinium ylides. rsc.org While a cycloaddition is not directly involved in forming the target molecule, this illustrates that stereocontrol in reactions involving isoquinoline derivatives is achievable.

Although cycloaddition reactions are not the primary method for constructing the C-C bond between the isoquinoline and benzylamine moieties in the target compound, they are a powerful tool for creating stereochemically rich fused heterocyclic systems from isoquinolinium salts. rsc.org The reaction of isoquinolinium ylides with dimethyl maleate (B1232345) can afford dihydropyrrolo[2,1-a]isoquinoline derivatives as a single diastereoisomer. rsc.org This level of stereocontrol is achieved through the specific geometry of the transition state in the cycloaddition process. Such principles of stereocontrol can be informative for other types of reactions where new stereocenters are created.

| Stereochemical Aspect | Relevance to Synthesis |

| Regioselectivity | Essential for ensuring the C-4 linkage between the isoquinoline and benzylamine moieties. |

| Diastereoselectivity | Important if chiral precursors are used or new stereocenters are generated. |

| Stereocontrol | Demonstrates the feasibility of controlling the 3D arrangement of atoms in complex isoquinoline derivatives. |

Coordination Chemistry of Isoquinoline Benzylamine Ligand Systems

Design and Synthesis of 4-Isoquinolin-4-yl-benzylamine as a Potential Ligand

The design of this compound as a ligand is predicated on the presence of two key nitrogen donor atoms: the endocyclic nitrogen of the isoquinoline (B145761) ring and the exocyclic nitrogen of the benzylamine (B48309) group. This arrangement allows for potential chelation, forming a stable ring structure with a central metal ion, which is often a desirable characteristic in coordination chemistry. The phenyl group acts as a rigid spacer between the two coordinating moieties.

The synthesis of this compound, while not explicitly detailed in the reviewed literature, can be proposed based on established synthetic methodologies for related biaryl and amino-functionalized heterocyclic compounds. A common and effective approach involves a multi-step reaction sequence. One plausible route begins with a cross-coupling reaction, such as a Suzuki coupling, between a protected 4-bromobenzylamine (B181089) derivative and isoquinoline-4-boronic acid. Alternatively, the coupling could be performed between 4-bromoisoquinoline (B23445) and a suitable boronic acid derivative of benzylamine.

Another viable synthetic strategy could involve the initial synthesis of 4-(4-cyanophenyl)isoquinoline. This intermediate can be prepared via a palladium-catalyzed cross-coupling reaction. Subsequently, the nitrile group (-CN) of the intermediate can be reduced to the primary amine (-CH₂NH₂) of the benzylamine moiety. This reduction is typically achieved using reducing agents like lithium aluminum hydride (Li(AlH₄)). nih.gov This two-step process is a common method for introducing a benzylamine group onto an aromatic framework. nih.gov

The general synthetic approach is outlined below:

Formation of the Biaryl Core: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) is employed to connect the isoquinoline and phenyl rings. For instance, 4-haloisoquinoline could be reacted with 4-formylphenylboronic acid.

Functional Group Transformation: The resulting 4-(isoquinolin-4-yl)benzaldehyde (B3074795) would then undergo reductive amination. This involves reacting the aldehyde with an ammonia (B1221849) source in the presence of a reducing agent (e.g., sodium borohydride) to yield the final product, this compound.

Complexation with Transition Metals

The presence of two nitrogen donor sites on the this compound ligand makes it an attractive candidate for forming stable complexes with a variety of transition metals. nih.gov The electronic properties and steric hindrance of the ligand will influence the geometry and stability of the resulting metal complexes.

Binding Modes and Coordination Geometries

This compound can adopt several binding modes when coordinating to a metal center. The specific mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Monodentate Coordination: The ligand can coordinate to a metal center through either the isoquinoline nitrogen or the benzylamine nitrogen. Coordination via the isoquinoline nitrogen is common for simple isoquinoline alkaloids. rsc.org

Bidentate Chelating Coordination: The ligand can act as a bidentate N,N'-donor, coordinating to a single metal center through both the isoquinoline and benzylamine nitrogen atoms. This would form a seven-membered chelate ring. The formation of such a ring is a key driver for complexation, often leading to enhanced thermodynamic stability (the chelate effect).

Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers. For example, the isoquinoline nitrogen could bind to one metal ion while the benzylamine nitrogen coordinates to a second.

The resulting coordination geometries are dictated by the coordination number and electronic configuration of the metal ion. For a bidentate coordination mode, square planar or tetrahedral geometries could be expected for four-coordinate complexes, while octahedral geometries would be common for six-coordinate complexes, with the remaining coordination sites occupied by other ligands or solvent molecules.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Resulting Structure | Potential Metal Geometries |

| Monodentate | Isoquinoline N | Terminal Ligand | Linear, Trigonal Planar, Tetrahedral |

| Monodentate | Benzylamine N | Terminal Ligand | Linear, Trigonal Planar, Tetrahedral |

| Bidentate Chelating | Isoquinoline N, Benzylamine N | 7-Membered Chelate Ring | Square Planar, Tetrahedral, Octahedral |

| Bidentate Bridging | Isoquinoline N, Benzylamine N | Polynuclear Complex | Various |

Formation of Metal Complexes

The formation of metal complexes with this compound would typically be achieved by reacting the ligand with a suitable transition metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent (e.g., ethanol (B145695), methanol, acetonitrile (B52724), DMF) would be crucial and determined empirically to optimize the yield and crystallinity of the product.

For example, refluxing a solution of the ligand with a metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂) in ethanol could yield the corresponding metal complex. nih.gov The stoichiometry of the reaction (metal-to-ligand ratio) would be varied to target complexes with different numbers of ligands per metal ion, such as [M(L)Cl₂], [M(L)₂]Cl₂, or [M(L)₃]Cl₂. The isolation of the final product often involves cooling the reaction mixture to induce crystallization, followed by filtration and washing.

Spectroscopic Characterization of Metal Complexes (General Methodologies)

A suite of spectroscopic and analytical techniques is essential to unequivocally determine the structure and bonding within the newly synthesized metal complexes. nih.goveurjchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and confirming its coordination to the metal. Upon complexation, shifts in the resonance of protons and carbons near the donor nitrogen atoms are expected. For diamagnetic complexes, sharp signals are observed, providing detailed structural information. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups and to confirm coordination. The N-H stretching frequency of the benzylamine group and the C=N stretching vibrations of the isoquinoline ring would be expected to shift upon coordination to the metal center. These shifts provide direct evidence of the nitrogen atoms' involvement in bonding. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions can be observed. The positions and intensities of these bands give insight into the coordination geometry and the nature of the metal-ligand bonding. researchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its composition and molecular weight. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. This would unambiguously determine the binding mode of the ligand. eurjchem.com

Table 2: Spectroscopic Methods for Characterizing Metal Complexes

| Technique | Information Obtained |

| NMR Spectroscopy | Ligand structure confirmation, identification of coordination sites through chemical shifts. |

| IR Spectroscopy | Confirmation of coordination via shifts in vibrational frequencies of donor groups (e.g., N-H, C=N). |

| UV-Vis Spectroscopy | Electronic structure, coordination geometry (from d-d transitions), charge transfer bands. |

| Mass Spectrometry | Molecular weight and composition of the complex. |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, and intermolecular packing. |

Supramolecular Chemistry Involving Isoquinoline and Benzylamine Derived Architectures

Self-Assembly Principles and Noncovalent Interactions

The spontaneous organization of molecules into ordered structures, or self-assembly, is governed by a variety of weak, noncovalent interactions. unam.mx For a molecule like 4-Isoquinolin-4-yl-benzylamine, several key interactions would dictate its assembly behavior. These include hydrogen bonding, π-π stacking, C-H···π interactions, and van der Waals forces. unam.mxnih.gov

The benzylamine (B48309) portion of the molecule contains a primary amine (-NH2) group, which can act as a hydrogen bond donor, and the nitrogen atom itself, which can act as a hydrogen bond acceptor. The isoquinoline (B145761) ring system, with its extended π-electron cloud, is a prime candidate for π-π stacking interactions, where parallel aromatic rings align to minimize their energy. Furthermore, the C-H bonds of the benzyl (B1604629) and isoquinoline groups can participate in C-H···π interactions with the aromatic rings of neighboring molecules. acs.org The interplay and relative strength of these interactions determine the final, three-dimensional structure of the resulting supramolecular assembly. rsc.org

In the solid state, these noncovalent interactions are crucial in defining the crystal packing. nih.gov The analysis of crystal structures of related N-heterocyclic compounds often reveals intricate networks of these weak interactions, leading to the formation of specific, repeating motifs. For instance, studies on quinoline (B57606) derivatives have shown the prevalence of C–H···O, C–H···π, and π–π stacking interactions in building supramolecular architectures like helices and 3D frameworks. acs.org

Table 1: Potential Noncovalent Interactions in this compound Assemblies

| Interaction Type | Donor/Acceptor in this compound | Expected Role in Self-Assembly |

| Hydrogen Bonding | Amine group (-NH2) as donor; Nitrogen atoms as acceptors | Directional control, formation of chains or sheets |

| π-π Stacking | Isoquinoline and benzene (B151609) rings | Stabilization of columnar or layered structures |

| C-H···π Interactions | C-H bonds of aromatic and methylene (B1212753) groups with π-systems | Fine-tuning of molecular packing |

| van der Waals Forces | Entire molecule | Overall cohesion and space-filling |

Design of Supramolecular Assemblies

The specific structural features of this compound make it an attractive building block for various supramolecular assemblies.

Host-guest chemistry involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule. wikipedia.org The isoquinoline moiety, due to its size and aromatic nature, can act as a guest for various macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils. researchgate.netnih.gov The binding is driven by a combination of hydrophobic interactions, where the nonpolar isoquinoline seeks the hydrophobic cavity of the host in an aqueous environment, and specific noncovalent interactions.

Research on 1-aminoisoquinolines, which share structural similarities with the target compound, has demonstrated their ability to act as guests in host-guest systems. researchgate.netnih.gov For example, when doped into a benzophenone (B1666685) host matrix, substituted isoquinolines can exhibit room-temperature phosphorescence, a phenomenon with applications in bioimaging. researchgate.netnih.gov The binding affinity and the resulting photophysical properties are highly dependent on the substitution pattern of the isoquinoline guest.

Table 2: Examples of Host-Guest Systems with Isoquinoline Derivatives

| Host Molecule | Guest Moiety | Key Interactions | Potential Application | Reference |

| Benzophenone | 1-Aminoisoquinoline (B73089) derivatives | Hydrogen bonding, π-π stacking | Room-temperature phosphorescence, bioimaging | researchgate.netnih.gov |

| β-Cyclodextrin | Thiophene-based molecules (analogous aromatic guests) | Hydrophobic interactions, van der Waals forces | Enhanced solubility, controlled release | wikipedia.org |

| Cucurbit[n]urils | Aromatic and charged guests | Ion-dipole, hydrophobic interactions | Molecular recognition, sensing | wikipedia.org |

The nitrogen atom of the isoquinoline ring and the amine group of the benzylamine moiety in this compound are potential coordination sites for metal ions. This allows for the construction of metallosupramolecular architectures, where the organic molecule acts as a ligand that bridges metal centers. nih.gov The self-assembly of such systems can lead to the formation of discrete, well-defined structures like molecular cages or extended networks like metallogels. rsc.orgcore.ac.uk

The geometry of the resulting architecture is dictated by the coordination preference of the metal ion and the geometry of the ligand. nih.gov For instance, square-planar metal ions like Pd(II) or Pt(II) combined with bidentate ligands often form square or rectangular assemblies. nih.govnih.gov The functionalization of the ligand periphery can be used to tune the properties of the resulting metallosupramolecular structure. nih.gov While specific studies on this compound are not available, related N-heterocyclic ligands have been extensively used to create a variety of functional metallosupramolecular cages and gels. rsc.orgcore.ac.uk

Applications in Supramolecular Catalysis

Supramolecular catalysis utilizes the principles of molecular recognition and noncovalent interactions to accelerate and control chemical reactions, mimicking the function of enzymes. wikipedia.org The defined cavities and binding sites within supramolecular assemblies can pre-organize substrates, stabilize transition states, and create a specific microenvironment for a reaction to occur, often with high selectivity. rsc.org

A supramolecular assembly based on this compound could function as a catalyst in several ways. The cavity of a host-guest complex or a metallosupramolecular cage could serve as a nanoreactor. If catalytically active groups are incorporated into the structure, for instance, by functionalizing the benzylamine or isoquinoline units, site-specific catalysis can be achieved. The ability to switch the catalytic activity 'on' or 'off' through the binding of a specific guest molecule is another exciting possibility in supramolecular catalysis. nih.gov For example, cyclodextrin-based catalysts have been developed that mimic the function of enzymes like ribonuclease A by utilizing strategically placed functional groups within their cavity. wikipedia.org

Potential Applications in Materials Science Chemical Scaffold Based

Integration of 4-Isoquinolin-4-yl-benzylamine into Functional Materials

The integration of this compound into functional materials is predicated on the distinct properties of its two main components. The isoquinoline (B145761) portion, as a significant heterocyclic aromatic scaffold, is noted for its applications in materials chemistry, particularly as a fluorosensor. nih.gov This suggests that materials incorporating this compound could be designed for optical sensing applications. The primary amine of the benzylamine (B48309) group offers a reactive site for covalently bonding the molecule to surfaces or incorporating it into larger supramolecular structures. This dual functionality allows for the design of materials where the isoquinoline unit provides a specific function (e.g., fluorescence) and the benzylamine unit serves as an anchor or linkage point.

| Feature | Component | Potential Contribution to Functional Materials |

| Fluorescence | Isoquinoline Ring | Can act as a fluorescent probe for detecting specific analytes or changes in the local environment. nih.gov |

| Primary Amine | Benzylamine Group | Provides a reactive site for covalent attachment to surfaces (e.g., silica, gold) or other molecules. |

| Aromatic Rings | Both Moieties | Enable non-covalent π-π stacking interactions, which can be used to control self-assembly and material morphology. nih.gov |

| Structural Rigidity/Flexibility | Isoquinoline/Benzylamine | The combination allows for the design of materials with tailored mechanical and conformational properties. |

Polymer Chemistry Applications (e.g., as building blocks in polymer synthesis)

The primary amine on the benzylamine portion of this compound makes it a highly attractive candidate as a monomer for polymer synthesis. This functional group can readily participate in various polymerization reactions, particularly step-growth polymerization, to create novel polymers with integrated isoquinoline units.

For instance, reacting this compound with a dicarboxylic acid or its derivative (like an acyl chloride) would yield a polyamide. nih.govacs.orgyoutube.com These polyamides would feature the bulky, aromatic isoquinoline group as a pendant moiety, which could significantly influence the polymer's properties, such as thermal stability, solubility, and optical characteristics. The synthesis of polyamines and related polymers from benzylamine and its derivatives is a well-established field, providing a solid foundation for these applications. researchgate.nettsijournals.comgoogle.com

The incorporation of this compound as a comonomer could also be used to introduce specific functionalities into existing polymer systems. For example, copolymerizing it with other monomers could create materials with tunable refractive indices, enhanced thermal stability, or specific surface properties.

| Polymerization Reaction | Co-monomer Type | Resulting Polymer Class | Potential Polymer Properties |

| Polycondensation | Dicarboxylic Acid / Acyl Dichloride | Polyamide | High thermal stability, modified solubility, optical activity. nih.govtsijournals.com |

| Polycondensation | Dialdehyde / Diketone | Polyimine (Schiff Base) | Redox activity, potential for metallo-supramolecular polymers. |

| Addition Reaction | Di-epoxide | Epoxy Resin | Increased rigidity and thermal resistance due to the aromatic structure. google.com |

| Addition Reaction | Di-isocyanate | Polyurea | Enhanced mechanical properties and specific interactions via hydrogen bonding. |

Organic Electronic Materials (Relevant Structural Features)

The field of organic electronics relies on carbon-based materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The molecular structure of this compound possesses several key features that are highly relevant for such applications.

The isoquinoline core is a large, planar, electron-deficient aromatic system. Such structures are known to facilitate intermolecular π-π stacking, which is a critical mechanism for charge transport in organic semiconductors. researchgate.netrsc.org Quinoline (B57606) and isoquinoline derivatives have been successfully investigated as electron-transporting and light-emitting materials in OLEDs. numberanalytics.commdpi.comuconn.edu The nitrogen atom in the isoquinoline ring can help to tune the electron affinity of the molecule, making it a potential candidate for an n-type or electron-transporting material.

The benzylamine portion of the molecule can be strategically modified to fine-tune the electronic properties and control the solid-state packing of the material. Substituents on the phenyl ring could alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing charge injection and transport properties as well as the color of emitted light in OLEDs.

| Structural Feature | Relevance to Organic Electronics |

| Planar Isoquinoline Ring | Promotes intermolecular π-π stacking, which is essential for efficient charge carrier mobility. researchgate.netrsc.org |

| Aromatic System | Provides a conjugated system for delocalization of electrons, a fundamental requirement for semiconductor behavior. researchgate.net |

| Nitrogen Heteroatom | Modifies the electronic properties, potentially leading to good electron-transporting (n-type) characteristics. uconn.edu |

| Substitutable Benzylamine Moiety | Allows for fine-tuning of HOMO/LUMO energy levels and influencing molecular packing and thin-film morphology. |

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques

Chromatographic methods are indispensable for the separation of 4-Isoquinolin-4-yl-benzylamine from potential impurities, starting materials, and byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The gradient or isocratic elution would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. UV detection is suitable due to the aromatic nature of the isoquinoline (B145761) and benzyl (B1604629) rings, likely at a wavelength around 210 nm or 254 nm. sielc.com For instance, the analysis of similar benzylamine (B48309) derivatives has been successfully performed using a C18 column with a methanol:water mobile phase. nih.gov

Gas Chromatography (GC): If the compound exhibits sufficient volatility and thermal stability, gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) can be utilized for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The injector and detector temperatures, as well as the oven temperature program, would need to be carefully optimized to prevent compound degradation.

Spectroscopic Techniques (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is crucial for elucidating the specific arrangement of protons in the molecule. For this compound, one would expect to see characteristic signals for the protons on the isoquinoline ring, the benzyl group, and the aminomethyl bridge. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the structure. For comparison, the ¹H NMR spectrum of benzylamine in CDCl₃ shows signals for the aromatic protons between δ 7.2 and 7.4 ppm, a singlet for the benzylic protons around δ 3.8 ppm, and a broad singlet for the amine protons. hmdb.cachemicalbook.com The isoquinoline moiety would introduce a more complex set of aromatic signals.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and quaternary carbons.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for:

N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹). researchgate.netresearchgate.net

C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the CH₂ group (below 3000 cm⁻¹).

C=C and C=N stretching vibrations within the aromatic isoquinoline and benzene (B151609) rings (in the 1450-1600 cm⁻¹ region). nist.gov

C-N stretching vibrations (typically in the 1020-1250 cm⁻¹ range). researchgate.net

UV-Vis Spectroscopy: The ultraviolet-visible spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima corresponding to the π-π* electronic transitions within the conjugated isoquinoline and benzene ring systems.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. nih.govamazonaws.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. amazonaws.com The fragmentation pattern observed in techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS) can offer further structural confirmation. nist.gov

X-ray Diffraction (for structural confirmation)

For a crystalline solid, single-crystal X-ray diffraction is the definitive method for unambiguous structure determination. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of this compound. The analysis yields detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal. While no specific crystal structure data for this compound is currently published, this method remains the gold standard for structural confirmation of novel crystalline compounds.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Isoquinolin-4-yl-benzylamine, and how can researchers optimize reaction yields?

- Methodology : Begin with palladium-catalyzed cross-coupling reactions, as demonstrated in quinoline derivatives (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation) . Optimize reaction conditions (temperature, solvent, catalyst loading) using high-throughput screening. Monitor reaction progress via TLC or HPLC and purify via column chromatography with gradients of ethyl acetate/hexane . Validate purity using -NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS (exact mass: ~264.3 g/mol) .

- Key Considerations : Use REAXYS or SciFinder to cross-reference analogous isoquinoline syntheses and adjust substituent reactivity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Perform X-ray crystallography for definitive structural confirmation. For electronic properties, use UV-Vis spectroscopy (λmax ~270–320 nm for π→π* transitions) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to map frontier orbitals . Compare experimental IR spectra (e.g., N-H stretch at ~3350 cm) with computational predictions .

- Data Validation : Cross-check NMR shifts with PubChem or NIST Chemistry WebBook entries for related benzylamine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Conduct meta-analyses of published IC values, noting assay conditions (e.g., cell lines, incubation time). Reproduce key studies with standardized protocols (e.g., MTT assays in triplicate). Use SAR (Structure-Activity Relationship) models to isolate substituent effects (e.g., electron-withdrawing groups on the isoquinoline ring) .

- Case Study : Inconsistent cytotoxicity data may arise from impurities; validate compound purity via HPLC (>95%) and elemental analysis .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

- Methodology : Use liver microsomes (human or rat) incubated with NADPH, and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with in silico tools like Meteor (Lhasa Limited) .

- Troubleshooting : If instability is observed, modify the benzylamine moiety (e.g., methyl substitution) to block oxidative metabolism .

Q. How can computational modeling guide the design of this compound analogs with enhanced target binding?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases from PDB). Prioritize analogs with improved binding energy (ΔG < −8 kcal/mol). Validate predictions via SPR (Surface Plasmon Resonance) for binding kinetics (K, k/k) .

- Limitations : Address false positives by incorporating solvent effects (explicit water models) in MD simulations .

Q. What experimental approaches mitigate degradation of this compound under storage or reaction conditions?

- Methodology : Conduct stability studies under varied conditions (pH, temperature, light). Use LC-MS to identify degradation products (e.g., oxidation at the benzylic position). Stabilize via formulation (lyophilization with trehalose) or inert atmosphere storage (argon) .

- Preventive Design : Introduce steric hindrance (e.g., ortho-methyl groups) to slow autoxidation .

Data Analysis and Reporting

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) in publications?

- Guidelines : Tabulate all observed shifts alongside literature values and computational predictions. Annotate discrepancies (e.g., solvent effects, tautomerism). Provide raw data in supplementary materials .

- Example : If -NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation) and confirm via variable-temperature NMR .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Methodology : Use nonlinear regression (GraphPad Prism) to calculate IC/EC. Report confidence intervals and assess goodness-of-fit (R > 0.95). For outliers, apply Grubbs’ test or re-run assays .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。